molecular formula C22H16N4O2 B5740511 N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide

N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5740511
M. Wt: 368.4 g/mol
InChI Key: UXQHSUZYYFUKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is also known as QNZ or EVP4593 and is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action

N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide is a selective inhibitor of the NF-κB pathway. The NF-κB pathway plays a crucial role in various cellular processes such as inflammation, immune response, and cell proliferation. QNZ inhibits the activation of NF-κB by preventing the degradation of IκBα, which is a protein that inhibits the activation of NF-κB. By inhibiting the NF-κB pathway, QNZ can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that QNZ can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that QNZ can reduce tumor growth and improve the symptoms of diseases such as rheumatoid arthritis and multiple sclerosis. QNZ has also been shown to have low toxicity and no significant adverse effects.

Advantages and Limitations for Lab Experiments

N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows researchers to study the specific effects of inhibiting this pathway. QNZ has also been shown to have low toxicity and no significant adverse effects, making it a safe compound to use in lab experiments. However, QNZ has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. QNZ can also be expensive, which can limit its use in some experiments.

Future Directions

N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has several potential future directions for scientific research. One possible direction is to investigate its potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another possible direction is to study the mechanism of action of QNZ in more detail to identify new targets for drug development. QNZ can also be used as a starting material for the synthesis of other compounds with potential applications in various fields. Finally, QNZ can be used in combination with other compounds to enhance its therapeutic effects and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-phenyl-4-quinolinecarbonyl chloride. The resulting compound is then reacted with 4-aminopyridine to form N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, QNZ has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In biology, QNZ has been used to study the NF-κB pathway, which plays a crucial role in various cellular processes such as inflammation, immune response, and cell proliferation. In chemistry, QNZ has been used as a starting material for the synthesis of other compounds with potential applications in various fields.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c23-21(16-10-12-24-13-11-16)26-28-22(27)18-14-20(15-6-2-1-3-7-15)25-19-9-5-4-8-17(18)19/h1-14H,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQHSUZYYFUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC=NC=C4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-phenylquinolin-4-yl)carbonyl]oxy}pyridine-4-carboximidamide

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